N~1~,N~3~-Bis[(3,4-dimethoxyphenyl)methyl]propane-1,3-diamine
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Overview
Description
N,N-BIS[(3,4-DIMETHOXYPHENYL)METHYL]PROPANE-1,3-DIAMINE is a chemical compound known for its unique structure and properties It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a propane-1,3-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS[(3,4-DIMETHOXYPHENYL)METHYL]PROPANE-1,3-DIAMINE typically involves the reaction of 3,4-dimethoxybenzyl chloride with propane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N,N-BIS[(3,4-DIMETHOXYPHENYL)METHYL]PROPANE-1,3-DIAMINE may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N-BIS[(3,4-DIMETHOXYPHENYL)METHYL]PROPANE-1,3-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N,N-BIS[(3,4-DIMETHOXYPHENYL)METHYL]PROPANE-1,3-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-BIS[(3,4-DIMETHOXYPHENYL)METHYL]PROPANE-1,3-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- N,N-Diethyl-1,3-propanediamine
- N,N-Diisopropyl-1,3-propanediamine
Uniqueness
N,N-BIS[(3,4-DIMETHOXYPHENYL)METHYL]PROPANE-1,3-DIAMINE is unique due to the presence of two 3,4-dimethoxyphenyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
5821-26-1 |
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Molecular Formula |
C21H30N2O4 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N,N'-bis[(3,4-dimethoxyphenyl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H30N2O4/c1-24-18-8-6-16(12-20(18)26-3)14-22-10-5-11-23-15-17-7-9-19(25-2)21(13-17)27-4/h6-9,12-13,22-23H,5,10-11,14-15H2,1-4H3 |
InChI Key |
MGFPHZWVLOVKPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCCNCC2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
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